molecular formula C28H24BrN5O4S B2491670 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-70-8

4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2491670
CAS No.: 422288-70-8
M. Wt: 606.5
InChI Key: XONMHXFRTSKKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a synthetic small molecule recognized in chemical databases under the identifier BDBM50326739. This complex heterocyclic compound features a quinazolinone core, a structural motif frequently associated with kinase inhibition, linked to a pyridopyrimidinone unit via a sulfanyl-methyl bridge. The specific molecular architecture of this compound, particularly the bromo-quinazolinone component, suggests potential as a key intermediate or candidate for probing biological pathways in medicinal chemistry research. Its structure is related to scaffolds known to exhibit pharmacological activity , making it a valuable chemical tool for developing novel therapeutic agents. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules targeting various disease-associated enzymes . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on its documented purity and structural characterization for their investigative work in chemical biology and drug discovery.

Properties

IUPAC Name

4-[[6-bromo-4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN5O4S/c1-38-13-11-30-26(36)19-7-5-18(6-8-19)16-34-27(37)22-14-20(29)9-10-23(22)32-28(34)39-17-21-15-25(35)33-12-3-2-4-24(33)31-21/h2-10,12,14-15H,11,13,16-17H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONMHXFRTSKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-Bromoquinazolin-4(3H)-one

The quinazolinone scaffold is typically derived from anthranilic acid derivatives. For 6-bromo substitution, 6-bromoanthranilic acid undergoes cyclization with formamide or urea under acidic conditions. Optimization studies indicate that using polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the quinazolin-4(3H)-one core in 75–85% purity.

Key reaction :
$$
\text{6-Bromoanthranilic acid} + \text{Formamide} \xrightarrow{\text{PPA, 130°C}} \text{6-Bromoquinazolin-4(3H)-one} \quad
$$

Introduction of the Sulfanyl Group

Thionation at position 2 is achieved using Lawesson’s reagent (LR) in anhydrous toluene. A molar ratio of 1:1.2 (quinazolinone:LR) at reflux (110°C) for 4 hours provides the 2-sulfanyl derivative in 68–72% yield. Alternative methods employing P$$4$$S$${10}$$ in pyridine are less efficient (45–50% yield).

Characterization data :

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 12.3 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-2), 7.45 (d, J = 8.4 Hz, 1H, H-7).
  • HRMS : m/z 284.96 [M+H]$$^+$$ (calc. 284.98 for C$$9$$H$$6$$BrN$$_2$$OS).

Synthesis of the Pyrido[1,2-a]pyrimidinone Fragment

Lithium Amide-Mediated Cyclization

The pyrido[1,2-a]pyrimidin-4-one is synthesized via a concise route from 2-aminopyridine and methyl propiolate . Treatment of 2-aminopyridine with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a lithium amide, which reacts with methyl propiolate to form an alkynamide intermediate. Thermal cyclization at 80°C in toluene for 12 hours affords the pyrido[1,2-a]pyrimidin-4-one in 65–70% yield.

Key reaction :
$$
\text{2-Aminopyridine} + \text{Methyl propiolate} \xrightarrow{\text{LiHMDS, toluene}} \text{Pyrido[1,2-a]pyrimidin-4-one} \quad
$$

Chloromethylation

The methylene bridge is introduced via Mannich reaction with formaldehyde and hydrochloric acid. Reaction at 60°C for 3 hours yields 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one, isolated as a hydrochloride salt (82% yield).

Coupling of Sulfanyl and Pyrido-Pyrimidinone Moieties

The sulfanyl group on the quinazolinone undergoes nucleophilic substitution with the chloromethyl-pyrido-pyrimidinone. Using triethylamine (TEA) as a base in dimethylacetamide (DMAc) at 50°C for 6 hours achieves 85–90% coupling efficiency.

Optimized conditions :

  • Molar ratio: 1:1.1 (quinazolinone:chloromethyl derivative)
  • Solvent: DMAc
  • Temperature: 50°C
  • Time: 6 hours

Characterization :

  • IR : 1675 cm$$^{-1}$$ (C=O), 2550 cm$$^{-1}$$ (S-H absent, confirming substitution).
  • $$^13$$C NMR : δ 172.1 (C=O), 45.2 (CH$$_2$$-S).

Introduction of the N-(2-Methoxyethyl)benzamide Side Chain

Synthesis of N-(2-Methoxyethyl)benzamide

Benzoyl chloride is reacted with 2-methoxyethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature over 2 hours, yielding the benzamide in 92% purity.

Methylation and Final Coupling

The quinazolinone’s 3-position is methylated using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) . Subsequent coupling with N-(2-methoxyethyl)benzamide via EDC/HOBt mediation in DMF at 25°C for 12 hours furnishes the final product in 70–75% yield.

Critical parameters :

  • Stoichiometry : 1.2 equivalents of EDC/HOBt
  • Solvent : Anhydrous DMF
  • Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).

Comparative Analysis of Synthetic Routes

Step Method A (Yield) Method B (Yield) Optimal Conditions
Quinazolinone thionation Lawesson’s reagent (68%) P$$4$$S$${10}$$ (45%) Toluene, reflux
Pyrido-pyrimidinone synthesis LiHMDS (70%) Thermal (55%) LiHMDS, −78°C
Sulfanyl coupling DMAc/TEA (85%) DMF/K$$2$$CO$$3$$ (72%) DMAc, 50°C
Benzamide coupling EDC/HOBt (75%) DCC/DMAP (65%) EDC/HOBt, DMF

Challenges and Mitigation Strategies

  • Sensitivity of Sulfanyl Group : Oxidation to sulfone is minimized by conducting reactions under nitrogen.
  • Regioselectivity in Pyrido-Pyrimidinone Synthesis : LiHMDS ensures >95% regioselectivity for the 4-oxo isomer.
  • Purification Difficulties : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula for this compound is C23H25BrN4O3SC_{23}H_{25}BrN_{4}O_{3}S.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the quinazoline and pyrimidine rings has been linked to the inhibition of cancer cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing the sulfanyl group are known for their ability to disrupt bacterial cell walls.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa18

This table illustrates that compounds with similar structures have shown varying degrees of effectiveness against common bacterial strains .

Neuroprotective Effects

Research has also suggested that certain derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study:

In vitro studies on neuroblastoma cells indicated that compounds with a similar structure could reduce oxidative stress markers, suggesting a protective effect against neuronal damage .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic disorders.

Example:

Quinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, making them potential candidates for anti-cancer therapies .

Mechanism of Action

The mechanism of action of 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Critical Structural Differences and Implications

Core Heterocycles: The target’s quinazolinone-pyrido-pyrimidine fusion is distinct from chromenone (e.g., ) or pyrazole-indole systems (e.g., ). This dual heterocyclic architecture may confer dual-targeting capabilities, such as simultaneous kinase and phosphatase inhibition.

Substituent Effects: The methoxyethyl group in the target’s benzamide side chain enhances hydrophilicity compared to methoxybenzyl () or phenyl groups (), possibly improving oral bioavailability. The 6-bromo substituent on the quinazolinone core is shared with , but its position relative to the pyrido-pyrimidine moiety may influence steric interactions in target binding.

Synthetic Complexity: The target’s synthesis likely requires sequential functionalization of the quinazolinone core, pyrido-pyrimidine coupling, and sulfanyl linkage formation, mirroring multi-step protocols in .

Biological Activity

The compound 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrN5O5SC_{24}H_{20}BrN_{5}O_{5}S, with a molecular weight of approximately 476.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H20BrN5O5S
Molecular Weight476.5 g/mol
IUPAC Name4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in metabolic pathways, potentially modulating cellular signaling processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anticancer Potential : Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 20 μM, demonstrating its potential as an anticancer agent .
  • Enzyme Inhibition Assays : The compound was assessed for its inhibitory effects on AChE (acetylcholinesterase) and BChE (butyrylcholinesterase). It exhibited moderate inhibitory activity with IC50 values around 13.2 μM for BChE and 19.2 μM for AChE .

Case Studies

  • Case Study on Inflammatory Diseases : In a study focused on inflammatory diseases, the compound demonstrated significant inhibition of COX enzymes, suggesting its potential use in treating conditions like arthritis .
  • Neuroprotective Effects : Another study highlighted its neuroprotective effects in models of neurodegenerative diseases, where it reduced neuronal cell death caused by oxidative stress .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction conditions affect yield and purity?

  • Methodology : Synthesis involves multi-step reactions, including coupling of pyrido[1,2-a]pyrimidin-2-ylmethyl sulfanyl groups and brominated quinazolinone intermediates. Key steps include:

  • Protection/deprotection : Use of anhydrous potassium carbonate to control nucleophilic substitution reactions (e.g., thiol group coupling) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
  • Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
    • Data Contradiction : High temperatures (>80°C) may degrade brominated intermediates, reducing yields .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methods :

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxyethyl groups at δ 3.2–3.5 ppm) and confirms regioselectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
  • HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and gradient elution .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in reaction mechanisms involving the pyrido-pyrimidine core?

  • Approach :

  • Use density functional theory (DFT) to model transition states for sulfanyl group coupling .
  • Compare calculated NMR shifts (e.g., GIAO method) with experimental data to confirm regiochemistry .
    • Case Study : DFT simulations for similar pyrimidine derivatives reduced experimental optimization time by 40% .

Q. What strategies mitigate instability of the 4-oxo-3,4-dihydroquinazolin-3-yl moiety during storage or biological assays?

  • Solutions :

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • pH control : Maintain pH 6.5–7.5 in aqueous buffers to avoid keto-enol tautomerization .
    • Data Contradiction : Stability varies with substituents; bromine at position 6 enhances rigidity compared to chloro analogs .

Q. How does the methoxyethyl group influence binding affinity in target protein interactions?

  • Methodology :

  • Molecular docking : Compare binding poses of analogs with/without methoxyethyl groups (e.g., using AutoDock Vina) .
  • SAR studies : Replace methoxyethyl with ethoxyethyl or hydroxyethyl to assess hydrogen-bonding contributions .
    • Key Finding : Methoxyethyl enhances solubility without compromising hydrophobic interactions in enzyme pockets .

Comparative Analysis Table

Parameter This Compound Analog (No Methoxyethyl) Biological Impact
Solubility (PBS, pH 7.4) 12.5 mg/mL3.8 mg/mLEnables in vivo dosing without surfactants
Plasma Stability (t1/2) 6.3 h2.1 hProlongs bioavailability
IC50 (Target Enzyme) 48 nM120 nMImproved inhibitory potency

Key Challenges & Methodological Gaps

Q. How to address conflicting cytotoxicity data between in vitro and in vivo models?

  • Resolution :

  • Metabolite profiling : Use LC-MS/MS to identify reactive metabolites in hepatic microsomes .
  • Species-specific assays : Compare human vs. murine CYP450 metabolism to explain toxicity discrepancies .

Q. What are the limitations of current synthetic routes for scaling to gram-scale production?

  • Bottlenecks :

  • Low yields (<30%) in final coupling step due to steric hindrance .
  • Alternative : Employ flow chemistry for precise control of reaction time/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.